molecular formula C15H22N8O3 B3588367 ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B3588367
M. Wt: 362.39 g/mol
InChI Key: WHBFBDWERGXJAT-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a triazine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the triazine and morpholine rings. Common reagents used in these reactions include ethylamine, morpholine, and various triazine derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

    Triazole derivatives: These compounds share the triazole ring structure and exhibit similar chemical reactivity and biological activities.

    Triazine derivatives: Compounds with a triazine ring that may have similar applications in chemistry and biology.

    Morpholine derivatives: These compounds contain the morpholine ring and are often used in medicinal chemistry and industrial applications.

Properties

IUPAC Name

ethyl 1-[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N8O3/c1-4-16-13-17-14(22-6-8-25-9-7-22)19-15(18-13)23-10(3)11(20-21-23)12(24)26-5-2/h4-9H2,1-3H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBFBDWERGXJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N2CCOCC2)N3C(=C(N=N3)C(=O)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
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ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
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ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
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ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
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ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Reactant of Route 6
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ethyl 1-[4-(ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate

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